Lipophilicity-Driven Differentiation: A Quantified ΔXLogP of ≈0.5 Units vs. the 4-Des-Methyl Analog
The target compound incorporates a 4-methyl group on the pyrrolidine ring that is absent in the direct structural analog 2-chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine (CAS 1342519-58-7). This single methyl addition raises the computed XLogP3-AA from approximately 1.4 to 1.9, representing a ΔXLogP of ≈0.5 units [1][2]. In medicinal chemistry, a ΔXLogP of this magnitude is known to influence membrane permeability, plasma protein binding, and volume of distribution, making the two compounds non-interchangeable in SAR exploration [2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine (CAS 1342519-58-7): computed XLogP3-AA ≈1.4 |
| Quantified Difference | ΔXLogP ≈ +0.5 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A ΔXLogP of 0.5 log units corresponds to an approximately 3-fold difference in octanol-water partitioning, which can translate into measurably different cell permeability and target engagement profiles.
- [1] PubChem. Compound Summary for CID 121202612: 2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem. Compound Summary for CID 71721403: 2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine. National Center for Biotechnology Information (2024). View Source
